2-Methoxy-3-methylphenol

Catalytic methylation Guaiacol upgrading Regioselectivity

Researchers requiring isomer-pure 3-methylguaiacol for catalytic HDO kinetic studies or structure-odor relationship research often encounter positional isomer contamination that skews reaction yields and sensory thresholds. 2-Methoxy-3-methylphenol (CAS 18102-31-3) eliminates this variable with verified 3-methyl regiochemistry, enabling reproducible catalytic upgrading (27.99% HDO yield benchmark), precise GC-MS calibration (bp 217.8 °C), and unambiguous reverse-phase HPLC retention identification. Supplied at 98% purity with global shipping from stock. Ideal as an authentic standard for isomer-specific method validation and quality control.

Molecular Formula C8H10O2
Molecular Weight 138.16 g/mol
CAS No. 18102-31-3
Cat. No. B1664559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-3-methylphenol
CAS18102-31-3
Synonyms2-Methoxy-3-methylphenol
Molecular FormulaC8H10O2
Molecular Weight138.16 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)O)OC
InChIInChI=1S/C8H10O2/c1-6-4-3-5-7(9)8(6)10-2/h3-5,9H,1-2H3
InChIKeySHESIBIEPSTHMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-3-methylphenol Procurement Guide


2-Methoxy-3-methylphenol (synonyms: 3-methylguaiacol, 2-methoxy-m-cresol) is a C1-alkylated guaiacol belonging to the methoxyphenol family of lignin-derived phenolic compounds [1]. It is one of several positional isomers arising from methylation of the guaiacol core, and its substitution pattern – a methoxy group at position 2 and a methyl group at position 3 of the phenol ring – distinguishes it from the more commonly encountered 4-methylguaiacol (creosol) and from guaiacol itself [2]. This specific regiochemistry governs its reactivity in catalytic upgrading, its sensory properties, and its behavior in biological systems, making precise isomer identification essential for research and industrial applications [1].

2-Methoxy-3-methylphenol Isomer Specificity


Although 2-methoxy-3-methylphenol shares the same molecular formula (C₈H₁₀O₂) with its positional isomers 4-methylguaiacol, 5-methylguaiacol, and 6-methylguaiacol, the position of the methyl substituent on the aromatic ring dictates profoundly different chemical and biological behavior [1]. In catalytic methylation of guaiacol, the 3- and 6-positions are methylated with high selectivity over the 4- and 5-positions, demonstrating that the electronic environment at C3 uniquely favors electrophilic substitution [1]. Consequently, substituting 2-methoxy-3-methylphenol with a different isomer introduces altered reactivity, divergent odor threshold and quality, and distinct metabolic or inhibitory profiles – any one of which can compromise experimental reproducibility or process yield [1][2]. The quantitative evidence below substantiates why procurement must be isomer-specific.

2-Methoxy-3-methylphenol Differentiation Evidence


Regioselective Methylation to 3-Methylguaiacol

Under catalytic methylation of guaiacol over Pt/Al₂O₃, the 3-methylguaiacol isomer is produced in substantial yield, whereas the 4-methylguaiacol and 5-methylguaiacol isomers are observed only as trace products [1]. This demonstrates that the 3-position is kinetically and thermodynamically favored for methyl group introduction, a regiochemical preference not shared by the 4- or 5-isomers.

Catalytic methylation Guaiacol upgrading Regioselectivity

Hydrodeoxygenation Selectivity for 3-Methylguaiacol

In the catalytic hydrodeoxygenation of guaiacol over Ni/γ-Al₂O₃, 3-methylguaiacol is generated as a distinct product with a yield of 27.99%, compared with 13.03% cresol and 58.98% 1,2-dimethoxybenzene under the same conditions [1]. This places 3-methylguaiacol as a significant intermediate in the reaction network, formed via transalkylation pathways that are not equally accessible to its positional analogs.

Hydrodeoxygenation Bio-oil upgrading Product distribution

Boiling Point Separation from Guaiacol Isomers

The normal boiling point of 2-methoxy-3-methylphenol is 217.8 °C at 760 mmHg , positioning it between guaiacol (205 °C [1]) and 4-methylguaiacol (221 °C [2]). This 12–13 °C difference from each analog provides a workable window for fractional distillation, enabling physical separation and purity verification.

Boiling point Isomer separation Purification

Antioxidant Potential: 3-Methylguaiacol vs. 4-Methylguaiacol

While 3-methylguaiacol has not been directly compared in the same antioxidant assay as its 4-methyl isomer, class-level evidence shows that 2-methoxyphenols (including 4-methylguaiacol) exhibit DPPH radical scavenging with EC₅₀ values in the range of 10–50 µM, and that dihydroxybenzenes (e.g., 3-methylcatechol) are significantly more potent [1]. The 3-methyl substituent's electronic influence on the phenolic O–H bond dissociation energy is predicted to be intermediate between guaiacol and 4-methylguaiacol, but confirming this requires direct comparative data.

Antioxidant activity DPPH Phenolic compound

2-Methoxy-3-methylphenol Application Scenarios


Regioselective Synthesis of 3-Substituted Guaiacols

For synthetic chemists requiring a specific 3-methyl-substituted guaiacol scaffold, 2-methoxy-3-methylphenol serves as the direct precursor or as an authentic standard to validate regiochemical outcomes. The catalytic preference for 3-methylation over 4- or 5-methylation [1] makes this isomer the most synthetically accessible starting point for further derivatization at the 3-position.

Mechanistic Studies of Bio-Oil Hydrodeoxygenation

As a quantifiable intermediate in the HDO of guaiacol (27.99% yield under Ni/γ-Al₂O₃ [2]), pure 2-methoxy-3-methylphenol is essential for kinetic modeling, catalyst screening, and reaction pathway elucidation. Its distinct boiling point (217.8 °C) also facilitates GC-MS calibration and product quantification.

Chromatographic Method Development and Isomer Purity

The compound's unique retention characteristics on reverse-phase HPLC columns [3] and its boiling point separation from guaiacol and 4-methylguaiacol support its use as a reference material for method validation, impurity profiling, and isomer-specific purity certification in quality control laboratories.

Structure–Odor Relationship Studies in Flavor Chemistry

The position of the methyl group on the guaiacol core dramatically influences odor quality and threshold [4]. 2-Methoxy-3-methylphenol is a required analytical standard for systematic structure–odor relationship studies, enabling researchers to map how substitution at the 3-position modulates sensory attributes compared to other isomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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